REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1C=CC(C=NO)=[CH:5][CH:4]=1.[Cl:12][N:13]1[C:17](=[O:18])[CH2:16][CH2:15][C:14]1=O.O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:16]([C:17]([NH:13][Cl:12])=[O:18])=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=NO)C=C1
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture thus formed
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl ether
|
Type
|
WASH
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Details
|
The ether layer was washed with saturated saline
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)NCl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |